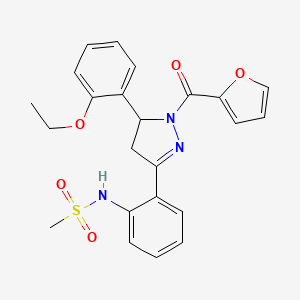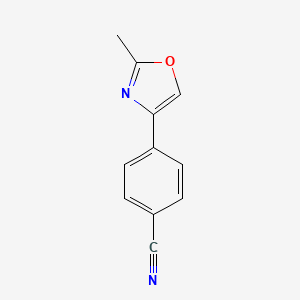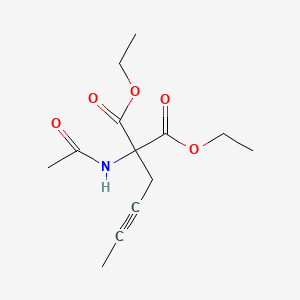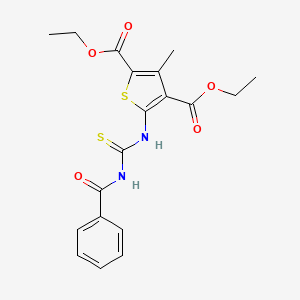
5-(3-Benzoyl-thioureido)-3-methyl-thiophene-2,4-dicarboxylic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea derivatives like “5-(3-Benzoyl-thioureido)-3-methyl-thiophene-2,4-dicarboxylic acid diethyl ester” are known for their wide range of biological activities . The benzoyl group attached to the thiourea moiety could potentially enhance its lipophilicity, which might improve its bioavailability. The thiophene ring is a common motif in medicinal chemistry, known for its pharmacological relevance .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring, a benzoyl group, and a thioureido moiety. The thiophene ring and benzoyl group could potentially participate in π-π stacking interactions, which might influence its binding to biological targets .Chemical Reactions Analysis
As a thiourea derivative, this compound could potentially act as a nucleophile in reactions with electrophiles. The thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the ester group might make it more lipophilic, potentially influencing its solubility and permeability .Scientific Research Applications
Radioprotective and Anticancer Applications
The synthesis of novel thioureido derivatives using "5-(3-Benzoyl-thioureido)-3-methyl-thiophene-2,4-dicarboxylic acid diethyl ester" has been reported, where these compounds showed promising radioprotective and anticancer activities in preliminary biological studies. These derivatives include biscompounds and tetracyclic compounds, which were characterized by various spectroscopic methods (Ghorab, Osman, Noaman, Heiba, & Zaher, 2006).
Electrochromic Materials
Research into thiophene-2,5-dicarboxylic acid diesters, which are structurally related to the compound of interest, has demonstrated their utility as electrochromic materials. These compounds exhibit reversible color changes upon electrochemical reduction, suggesting their potential in the development of electrochromic devices with good coloration efficiency and cycling stability (Chen, Ning, Sun, Zhou, Murtaza, Shuja, He, Perepichka, & Meng, 2021).
Nonlinear Optical (NLO) Properties
Unsymmetrical acyl thiourea derivatives, which are conceptually similar to "this compound," have been synthesized and analyzed for their third-order nonlinear optical properties. These studies found significant NLO polarizability, indicating their potential application in advanced optical materials and technologies (Ashfaq, Tahir, Muhammad, Munawar, Ali, Bogdanov, & Alarfaji, 2021).
Antibacterial Agents
Further studies have developed 3-benzoyl-5-acyl-6-methyl-4-substituted-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines for their antibacterial activity, showcasing the versatility of similar compounds in medicinal chemistry and their potential as antibacterial agents. These compounds were evaluated against Staphylococcus aureus, and the study established a correlation between activity and physicochemical properties, underscoring the importance of structural features in determining biological activity (Sawant & Bhatia, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
diethyl 5-(benzoylcarbamothioylamino)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-4-25-17(23)13-11(3)14(18(24)26-5-2)28-16(13)21-19(27)20-15(22)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3,(H2,20,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQDSFHQBYSXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B2666575.png)

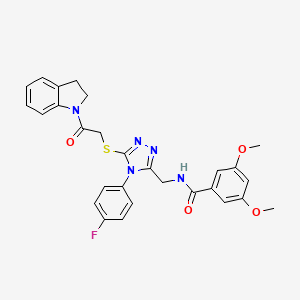

![N-(2,3-dihydro-1H-inden-5-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2666583.png)
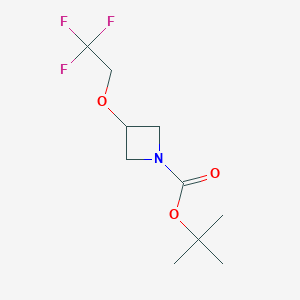
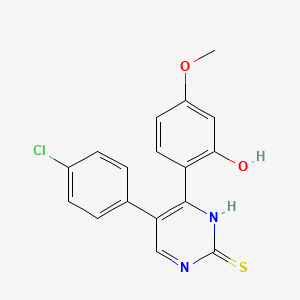

![3-(Aminomethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B2666591.png)
![Ethyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/no-structure.png)
![N-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)benzamide](/img/structure/B2666593.png)
